![molecular formula C25H24N4O4S2 B2766314 2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide CAS No. 1251568-43-0](/img/no-structure.png)

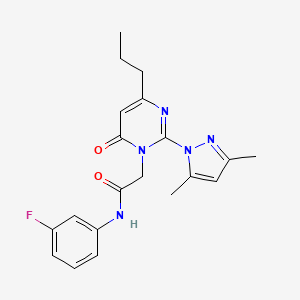

2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

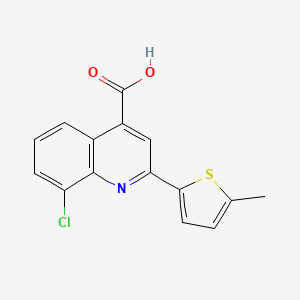

2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrrole-based derivative that has shown promising results in scientific research.

Applications De Recherche Scientifique

Imaging Agent for Neurodegenerative Disorders

- The compound and its derivatives have shown potential in positron emission tomography (PET) for imaging neurodegenerative disorders. Specifically, certain fluoroethoxy and fluoropropoxy substituted derivatives demonstrated high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds could potentially aid in the visualization and study of PBR expression in neurodegenerative disorders (Fookes et al., 2008).

Antipsychotic Potential

- Certain derivatives of this compound have shown an antipsychotic-like profile in animal behavioral tests without interacting with dopamine receptors. This unique mechanism of action sets them apart from clinically available antipsychotic agents. The antipsychotic activity is attributed to the derivatives of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, indicating potential for developing new antipsychotic medications (Wise et al., 1987).

Progesterone Receptor Modulators

- Derivatives of this compound have been explored in the context of female healthcare, including contraception, fibroids, endometriosis, and certain breast cancers. For instance, the pyrrole-oxindole derivatives show functional switching between agonist and antagonist properties on progesterone receptors, depending on the size of the dialkyl substituent. This finding could lead to the development of new medications for various women's health conditions (Fensome et al., 2008).

Translocator Protein (18 kDa) Ligands

- Some derivatives, specifically 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, have been identified as selective ligands for the translocator protein (18 kDa). This protein is associated with various biological functions, including steroid synthesis, immunomodulation, and apoptosis. These derivatives, therefore, hold potential for studying and targeting these biological processes (Dollé et al., 2008).

GABAergic Neuronal System Interaction

- The compound DM-9384, a pyrrolidone derivative related to the given compound, has shown effects on ethanol- and chlordiazepoxide-induced amnesia in mice. It interacts with the GABAergic neuronal system, suggesting potential therapeutic applications in treating amnesia and possibly other neurological disorders (Nabeshima et al., 1990).

Histamine H3 Receptor Antagonists

- A-331440, an analogue of this compound, has been investigated for its potential as an antiobesity agent by acting as a histamine H3 receptor antagonist. This compound's derivatives were examined for potency, selectivity, and genotoxicity, leading to the discovery of fluorinated analogues with potent receptor binding and reduced genotoxicity, making them promising leads for antiobesity drug development (Hancock et al., 2004).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3,4-dimethylbenzylamine with ethyl acetoacetate to form 1-(3,4-dimethylbenzyl)-1H-pyrrole-2-carboxylic acid ethyl ester. This intermediate is then reacted with 4-fluoroaniline in the presence of a coupling agent to form the final product, 2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide.", "Starting Materials": [ "3,4-dimethylbenzylamine", "ethyl acetoacetate", "4-fluoroaniline", "coupling agent" ], "Reaction": [ "Step 1: Reaction of 3,4-dimethylbenzylamine with ethyl acetoacetate in the presence of a base to form 1-(3,4-dimethylbenzyl)-1H-pyrrole-2-carboxylic acid ethyl ester.", "Step 2: Reaction of 1-(3,4-dimethylbenzyl)-1H-pyrrole-2-carboxylic acid ethyl ester with 4-fluoroaniline in the presence of a coupling agent to form the final product, 2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide." ] } | |

Numéro CAS |

1251568-43-0 |

Nom du produit |

2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-N-(4-fluorophenyl)-2-oxoacetamide |

Formule moléculaire |

C25H24N4O4S2 |

Poids moléculaire |

508.61 |

Nom IUPAC |

2-ethylsulfanyl-4-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-6-(4-methylphenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |

InChI |

InChI=1S/C25H24N4O4S2/c1-4-34-24-26-22-21(35-24)23(31)29(17-8-5-15(2)6-9-17)25(32)28(22)14-20(30)27-11-12-33-19-10-7-16(3)13-18(19)27/h5-10,13H,4,11-12,14H2,1-3H3 |

Clé InChI |

GXNOSIDXRRNNSO-UHFFFAOYSA-N |

SMILES |

CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)N3CCOC4=C3C=C(C=C4)C)C5=CC=C(C=C5)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B2766234.png)

![4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2766235.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2766236.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2766239.png)

![2-(((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol](/img/structure/B2766246.png)